Papulacandin Exhibits 1,000- to 10,000-Fold Stronger In Vitro Glucan Synthase Inhibition Than Enfumafungin or Pneumocandin
In a direct comparative study of three β(1,3)glucan synthase (GS) inhibitor families, papulacandin achieved an in vitro GS IC50 that was 10^3- to 10^4-fold (1,000- to 10,000-fold) lower than that of enfumafungin (acidic terpenoid) and pneumocandin (echinocandin) when assayed against wild-type Schizosaccharomyces pombe GS [1]. Despite this superior enzyme inhibition, caspofungin was a more effective whole-cell antifungal, indicating that papulacandin's extreme enzyme-level potency makes it uniquely suited as a biochemical probe for GS inhibition studies rather than a therapeutic candidate [1].
| Evidence Dimension | In vitro glucan synthase 50% inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Papulacandin IC50 in the low nanomolar to picomolar range (exact value not reported; described as 10^3-10^4-fold lower than comparators) |
| Comparator Or Baseline | Enfumafungin IC50: ~10^3-10^4-fold higher; Pneumocandin IC50: ~10^3-10^4-fold higher |
| Quantified Difference | 10^3- to 10^4-fold (1,000× to 10,000×) lower IC50 for papulacandin vs. enfumafungin and pneumocandin |
| Conditions | S. pombe wild-type membrane glucan synthase assay; in vitro biochemical assay measuring incorporation of UDP-[14C]glucose into β(1,3)glucan |
Why This Matters
For researchers requiring maximal in vitro GS inhibition potency (e.g., enzyme mechanism studies, inhibitor-binding kinetics), papulacandin is the most potent tool compound available, outperforming commonly used echinocandin and terpenoid comparators by three to four orders of magnitude.
- [1] Martins, I.M., Cortés, J.C.G., Muñoz, J., Moreno, M.B., Ramos, M., Clemente-Ramos, J.A., Durán, A., Ribas, J.C. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast. J. Biol. Chem. 286(5), 3484–3496 (2011). View Source
